
(S)-3-n-butylcycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-n-butylcycloheptanone is an organic compound belonging to the class of cycloalkanes It is characterized by a seven-membered ring with a butyl group attached to the third carbon and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-n-butylcycloheptanone typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide, followed by acidification to yield the desired cycloheptanone derivative.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of cycloheptene derivatives or the oxidation of cycloheptanol derivatives. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-n-butylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of butylcycloheptanoic acid.
Reduction: Formation of 3beta-Butylcycloheptanol.
Substitution: Formation of halogenated derivatives such as 3beta-Butyl-7-chlorocycloheptanone.
Aplicaciones Científicas De Investigación
(S)-3-n-butylcycloheptanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mecanismo De Acción
The mechanism of action of (S)-3-n-butylcycloheptanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Cycloheptanone: A simpler analog without the butyl group.
3beta-Methylcycloheptanone: Similar structure with a methyl group instead of a butyl group.
3beta-Propylcycloheptanone: Similar structure with a propyl group instead of a butyl group.
Uniqueness: (S)-3-n-butylcycloheptanone is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3S)-3-butylcycloheptan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-6-10-7-4-5-8-11(12)9-10/h10H,2-9H2,1H3/t10-/m0/s1 |
Clave InChI |
GFPSZYZCCVSIOE-JTQLQIEISA-N |
SMILES isomérico |
CCCC[C@H]1CCCCC(=O)C1 |
SMILES canónico |
CCCCC1CCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




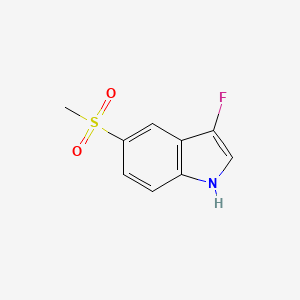

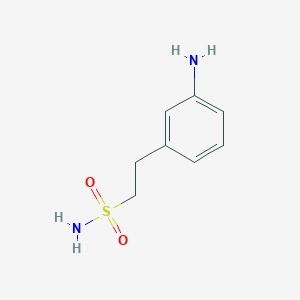

![Imidazo-[1,2-a]-quinoline-2-carbonitrile](/img/structure/B8361602.png)
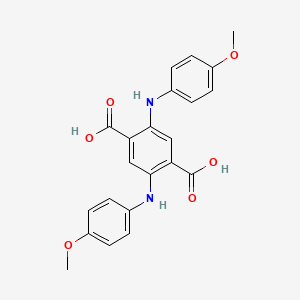
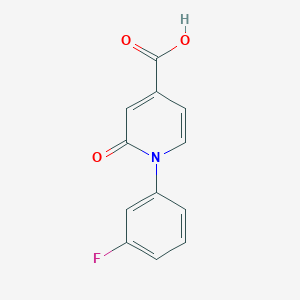
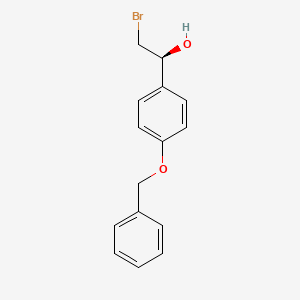
![4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine](/img/structure/B8361623.png)
![4H-Thieno[3,2-b]pyrrole-6-acetic acid ethyl ester](/img/structure/B8361628.png)
![Tert-butyl 2-(methylsulfanyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B8361650.png)
![Benzene, [(3,3,3-trifluoro-1-methylpropyl)thio]-](/img/structure/B8361659.png)
